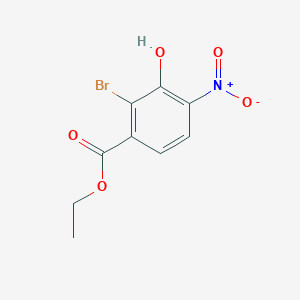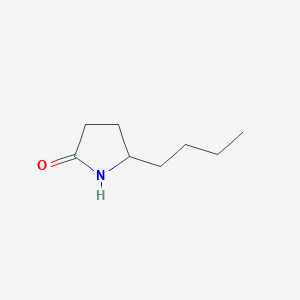
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)-
Übersicht
Beschreibung
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with methyl and butenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-buten-1-ol with acetic anhydride in the presence of an inorganic base . Another approach includes the use of tributyltin chloride and 1-chloro-3-methyl-2-butene in an anhydrous tetrahydrofuran (THF) solution under sonication .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in Candida albicans . This compound may also interact with enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: Known for its antifungal activity.
6-Hydroxy-5-(3-methyl-2-butenyl)benzaldehyde: Exhibits antimicrobial properties.
3-Methyl-2-(2-methyl-2-butenyl)-furan: Used in fragrance and flavor industries.
Uniqueness
2-Cyclopenten-1-one, 3-methyl-2-(3-methyl-2-butenyl)- is unique due to its cyclopentenone ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61900-44-5 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
3-methyl-2-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-8(2)4-6-10-9(3)5-7-11(10)12/h4H,5-7H2,1-3H3 |
InChI-Schlüssel |
CLYICGOQOVMKBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC1)CC=C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B8699060.png)
![8-Oxabicyclo[3.2.1]oct-6-en-2-one](/img/structure/B8699062.png)







![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpent-4-enoic acid](/img/structure/B8699118.png)
